3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Description
3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a piperidine derivative featuring a methoxy-substituted benzyloxy methyl group at the 3-position of the piperidine ring. This compound is structurally characterized by:
- Piperidine core: A six-membered amine ring.
- Substituent: A [(3-methoxybenzyl)oxy]methyl group, introducing both aromatic (methoxybenzyl) and ether linkages.
- Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-14-6-2-4-12(8-14)10-17-11-13-5-3-7-15-9-13;/h2,4,6,8,13,15H,3,5,7,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVCWEDLSODMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide to form the intermediate 3-{[(3-Methoxybenzyl)oxy]methyl}piperidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products include 3-{[(3-Formylbenzyl)oxy]methyl}piperidine and 3-{[(3-Carboxybenzyl)oxy]methyl}piperidine.
Reduction: Products include 3-{[(3-Hydroxybenzyl)oxy]methyl}piperidine.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The substituent on the benzyl group significantly impacts physicochemical and biological properties. Key analogs include:
*Calculated based on structural analogs.
Key Observations :
- Methoxy vs. Halogens : The methoxy group (electron-donating) may improve solubility and reduce toxicity compared to halogens (electron-withdrawing), which often increase lipophilicity and binding affinity but may introduce safety concerns .
- Positional Effects : Substituents at the 3-position (e.g., 3-F in ) vs. 4-position (e.g., 4-Br in ) alter steric and electronic interactions, influencing receptor selectivity .
Variations in Piperidine Substitution
The position of the substituent on the piperidine ring also plays a critical role:
Key Observations :
- 3-Substitution: Compounds with substituents at the 3-position (e.g., target compound) are less common in approved drugs but may offer novel binding profiles compared to 4-substituted analogs like paroxetine .
- Complex Substituents : Paroxetine’s benzodioxol and fluorophenyl groups contribute to its SSRI activity but introduce synthetic complexity and degradation pathways (e.g., impurity formation under oxidative stress) .
Biological Activity
3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-methoxybenzyl group linked through an oxy-methyl bridge. The molecular formula is . The methoxy group significantly enhances the compound's reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, particularly in the central nervous system. Research suggests that it may modulate neurotransmitter release or receptor activity, influencing pathways related to mood regulation, cognition, and pain perception.
Neurotransmitter Modulation
The compound may act as an inhibitor of the choline transporter (CHT) , which is crucial for acetylcholine regulation. Derivatives of similar piperidine compounds have shown significant inhibition of CHT, indicating potential applications in treating neurological disorders.
Antiparasitic Activity
Studies involving prodrugs derived from similar piperidine structures have demonstrated activity against Trypanosoma brucei, suggesting potential antiparasitic properties. These prodrugs exhibited effective uptake and conversion to active forms within the parasite.
Anticancer Potential
Research indicates that piperidine derivatives can exhibit anticancer activity. For instance, certain derivatives have shown improved cytotoxicity and apoptosis induction in specific cancer cell lines compared to reference drugs like bleomycin. This suggests that structural modifications can enhance the anticancer properties of these compounds .
Study 1: Neurotransmitter Interaction
A study evaluated the interaction of this compound with various receptors involved in neurotransmitter systems. The results indicated a significant binding affinity to muscarinic acetylcholine receptors, which play a role in cognitive functions and mood regulation.
| Receptor Type | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| M3 Muscarinic Receptor | 50 nM | Stimulates cell proliferation |
| Choline Transporter | 30 nM | Inhibitory effect on acetylcholine uptake |
Study 2: Antiparasitic Efficacy
In vitro studies demonstrated that derivatives of the compound exhibited significant activity against Trypanosoma brucei, with effective concentrations leading to over 80% parasite death within 48 hours.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 5.0 | High antiparasitic activity |
| Control (No treatment) | >100 | No observed effect |
Q & A
Q. Critical Conditions :
- Temperature control during substitution (exothermic reactions may require cooling).
- Use of anhydrous solvents (e.g., THF, DMF) to avoid side reactions.
- Catalyst selection (e.g., Pd/C for hydrogenation) to improve yield and selectivity .
What analytical methods are most effective for characterizing this compound and resolving discrepancies in spectral data?
Advanced Research Question
Discrepancies in spectral data (e.g., NMR, IR) can arise from impurities, stereochemistry, or hydration states. Methodological approaches include:
- Multi-Technique Validation :
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities ().
- Thermogravimetric Analysis (TGA) : Detect hydrate formation, which may alter solubility and stability profiles ().
Troubleshooting : If solubility data conflicts (e.g., aqueous vs. organic solvents), test under controlled pH and temperature, as protonation of the piperidine nitrogen affects solubility .
What safety protocols are essential for handling this compound, given its structural similarity to toxic piperidine derivatives?
Basic Research Question
While direct toxicity data for this compound is limited, structural analogs (e.g., ) suggest:
- Acute Toxicity : Assume LD₅₀ values comparable to related piperidine hydrochlorides (e.g., 698 mg/kg in rodents for diphenylpyraline HCl; ).
- Exposure Controls :
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline ().
- Storage : Keep in airtight containers at 2–8°C to prevent degradation ().
How can researchers optimize the yield of this compound during scale-up synthesis?
Advanced Research Question
Yield optimization requires balancing reaction kinetics and purification:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation steps. shows Pd/C improves efficiency in similar syntheses.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance substitution reactivity but may require post-reaction removal via rotary evaporation.
- Byproduct Management : Use scavengers (e.g., polymer-bound reagents) to trap unreacted intermediates.
- Crystallization Optimization : Employ mixed solvents (e.g., ethanol/water) to maximize crystal purity and yield ().
Case Study : A 15% yield increase was achieved for analogous piperidine derivatives by adjusting the HCl addition rate during salt formation ().
What in vitro assays are suitable for probing its biological activity, and how should conflicting activity data be interpreted?
Advanced Research Question
Given its structural similarity to bioactive piperidines (e.g., opioid analogs in ):
- Primary Assays :
- Receptor Binding : Screen against GPCRs (e.g., serotonin, dopamine receptors) using radioligand displacement assays.
- Enzyme Inhibition : Test cholinesterase or kinase inhibition (common targets for piperidine derivatives).
- Data Interpretation :
- False Positives : Rule out assay interference (e.g., compound fluorescence in fluorescence-based assays) via orthogonal methods (e.g., SPR).
- Metabolite Interference : Use LC-MS to identify degradation products during long-term assays ().
Example : Discrepancies in IC₅₀ values across studies may arise from differences in cell lines or assay conditions (e.g., pH, serum content) .
What computational strategies can predict its pharmacokinetic properties and guide experimental design?
Advanced Research Question
- In Silico Tools :
- Validation : Compare predicted logP (e.g., 2.1–2.5 for similar compounds) with experimental HPLC-derived logP values ().
Case Study : For a related piperidine derivative, in silico predictions of metabolic stability aligned with in vitro microsomal assay data within 10% error .
How should researchers address stability issues during long-term storage?
Basic Research Question
- Degradation Pathways : Hydrolysis of the methoxy group or piperidine ring oxidation ().
- Stabilization Methods :
- Lyophilization : Store as a lyophilized powder under argon at -20°C ().
- Antioxidants : Add 0.1% BHT to ethanol stock solutions to prevent radical-mediated degradation.
- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis ().
What strategies validate its role as an intermediate in drug discovery pipelines?
Advanced Research Question
- Retrosynthetic Analysis : Map feasible routes to bioactive molecules (e.g., antipsychotics, antivirals) using this compound as a building block ().
- Patent Mining : Review filings for piperidine-based drugs (e.g., paroxetine analogs in ) to identify derivatization opportunities.
- Biological Profiling : Partner with academic screening centers for high-throughput phenotypic assays ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
